Cyperine

Übersicht

Beschreibung

Cyperin ist ein natürliches Diphenylether-Phytotoxin, das von verschiedenen Pilzpflanzenpathogenen produziert wird. Es ist bekannt für seine Fähigkeit, Protoporphyrinogen-Oxidase zu hemmen, ein Schlüsselenzym in der Porphyrinsynthese

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Cyperin wird typischerweise durch die Stoffwechselprozesse bestimmter Pilze wie Ascochyta cypericola, Phoma sorghina und Preussia fleischhakii synthetisiert . Die spezifischen Synthesewege und Reaktionsbedingungen für die industrielle Produktion sind in der Literatur nicht gut dokumentiert. Es ist bekannt, dass diese Pilze Cyperin als Sekundärmetaboliten unter bestimmten Wachstumsbedingungen produzieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cyperin beinhaltet die Kultivierung der oben genannten Pilze in kontrollierten Umgebungen. Die Pilze werden in nährstoffreichen Medien gezüchtet und das Cyperin wird mit verschiedenen Reinigungsverfahren aus der Kulturbrühe extrahiert. Die genauen Methoden und Bedingungen für die großtechnische Produktion sind firmeneigen und können je nach Hersteller variieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyperin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Cyperin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Cyperin in seine reduzierten Formen umwandeln.

Substitution: Cyperin kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Die in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Cyperin verschiedene oxidierte Derivate erzeugen, während die Reduktion reduzierte Formen von Cyperin liefern kann.

Wissenschaftliche Forschungsanwendungen

Cyperin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Es werden laufende Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen von Cyperin und seinen Derivaten zu untersuchen.

Wirkmechanismus

Cyperin übt seine Wirkungen aus, indem es Protoporphyrinogen-Oxidase hemmt, ein Enzym, das an der Porphyrinsynthese beteiligt ist . Diese Hemmung stört die Produktion essentieller Moleküle, was zum Verlust der Membranintegrität und zum Zelltod führt. Zu den beteiligten molekularen Zielen und Wegen gehört die Bindung von Cyperin an das aktive Zentrum des Enzyms, die die normale katalytische Aktivität des Enzyms verhindert .

Vergleich Mit ähnlichen Verbindungen

Cyperin ist strukturell ähnlich anderen Diphenyletherverbindungen, wie zum Beispiel:

Triclosan: Ein synthetisches antimikrobielles Diphenylether, das ebenfalls Enoyl (Acyl Carrier Protein) Reduktase hemmt.

Acifluorfen: Ein Diphenylether-Herbizid, das Protoporphyrinogen-Oxidase hemmt.

Oxyfluorfen: Ein weiteres Diphenylether-Herbizid mit ähnlichen hemmenden Wirkungen auf Protoporphyrinogen-Oxidase.

Trotz dieser Ähnlichkeiten ist Cyperin einzigartig in seiner Fähigkeit, eine lichtunabhängige Störung der Membranintegrität zu verursachen, was es von anderen Diphenyletherverbindungen unterscheidet .

Biologische Aktivität

Cyperine, a natural compound classified as a diphenyl ether, has garnered attention for its biological activities, particularly its phytotoxic properties and potential implications in agriculture and medicine. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is chemically identified as CHO and has a molecular weight of 256.29 g/mol. Its structure features two aromatic rings connected by an ether linkage, which is crucial for its biological activity. The compound is known for its phytotoxic effects, making it a subject of interest in studies related to plant growth inhibition.

Research has demonstrated that this compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in fatty acid metabolism. A notable study compared this compound with triclosan, another diphenyl ether known for its antimicrobial properties. The findings indicated that:

- Inhibition Potency : this compound showed an IC value of 89.0 µM against the enoyl-acyl carrier protein reductase (ENR), significantly higher than triclosan's 0.046 µM, indicating that this compound is a less potent inhibitor .

- Binding Mechanism : this compound acts as a reversible noncompetitive inhibitor of ENR, contrasting with triclosan's slow tight-binding inhibition. This suggests that this compound's interaction with the enzyme does not permanently alter its activity, which may have implications for its use in agricultural settings .

Phytotoxicity

This compound's phytotoxicity has been documented through various assays assessing its impact on plant growth and development:

- Root Growth Inhibition : this compound was shown to inhibit root growth in Arabidopsis thaliana, with significant electrolyte leakage observed at higher concentrations .

- Fatty Acid Profile Alteration : The compound also affects the fatty acid composition within plant tissues, leading to changes that can disrupt normal physiological processes .

Research Findings Summary

The following table summarizes key findings related to this compound's biological activity:

| Parameter | This compound | Triclosan |

|---|---|---|

| IC (µM) | 89.0 ± 15.1 | 0.046 ± 0.005 |

| Inhibition Mechanism | Reversible noncompetitive | Slow tight binding |

| Electrolyte Leakage (%) | 77.7 | 68.6 |

| Effect on Root Growth | Significant inhibition | More potent inhibition |

Eigenschaften

IUPAC Name |

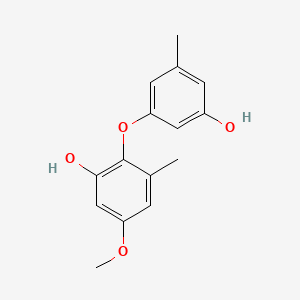

2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9-4-11(16)7-13(5-9)19-15-10(2)6-12(18-3)8-14(15)17/h4-8,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZLMLLYMPYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955330 | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33716-82-4 | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33716-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(3-hydroxy-5-methylphenoxy)-5-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033716824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121.5 - 122.5 °C | |

| Record name | Cyperine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyperin interact with its target, ENR?

A2: Cyperin mimics the binding of triclosan in the binding pocket of ENR []. Molecular modeling suggests that cyperin binds within the ENR active site, stabilized by π-π stacking interactions between one of its phenyl rings and the nicotinamide ring of NAD+ []. Additionally, a hydrogen bond forms between a phenolic hydroxy group of cyperin and the side chain of a tyrosine residue in the ENR binding pocket [].

Q2: What is the molecular structure of cyperin?

A3: Cyperin is a diphenyl ether natural product. Its structure consists of two phenyl rings connected by an ether linkage, with specific substituents on each ring. The exact molecular formula, weight, and detailed spectroscopic data can be found in the chemical literature. [, , ]

Q3: Have any studies investigated the structure-activity relationship (SAR) of cyperin?

A4: While dedicated SAR studies on cyperin itself might be limited, research using comparative molecular field analysis (CoMFA) on a set of 31 phenyl ether analogues, including cyperin, has provided insights into the structural features important for Protox inhibition []. The study suggests that aligning the diphenyl ether analogues along the trifluoromethyl phenyl ring, instead of the nitrophenyl ring or centroids, yields a more predictive model for inhibitory activity []. This model also indicated that cyperin's binding to Protox is stereospecific [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.